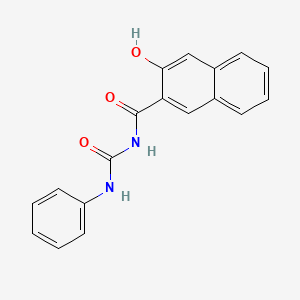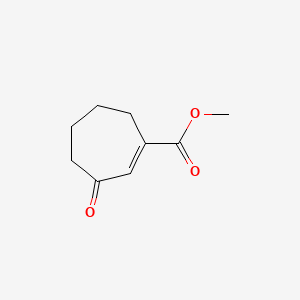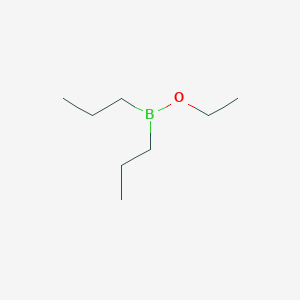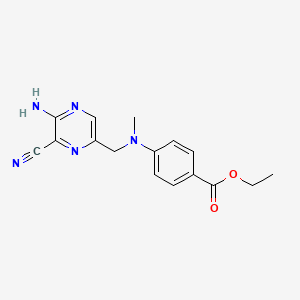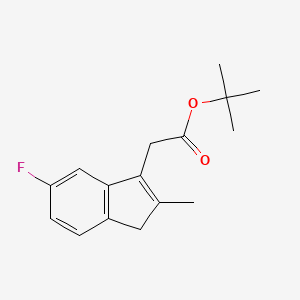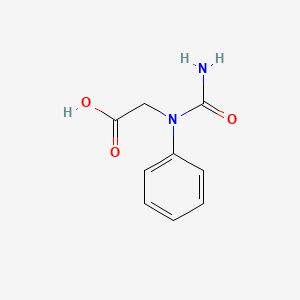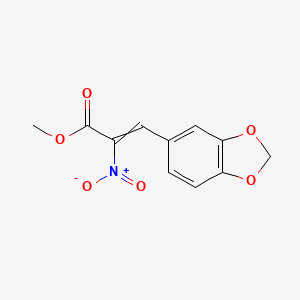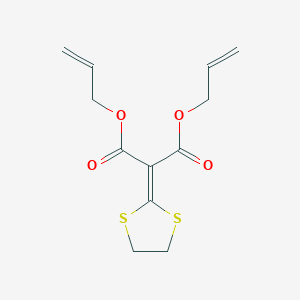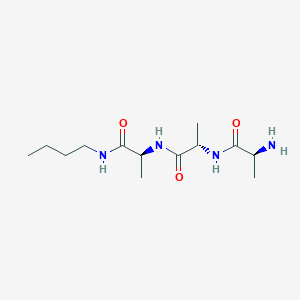
L-Alanyl-L-alanyl-N-butyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-N-butyl-L-alaninamide is an organic compound belonging to the class of dipeptides. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is characterized by its unique structure, which includes a butyl group attached to the alaninamide moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-alanyl-N-butyl-L-alaninamide typically involves the coupling of L-alanine derivatives. The process often employs protecting groups such as tert-butyloxycarbonyl (Boc) to protect the amino groups during the reaction. The general steps include:
Protection: The amino groups of L-alanine are protected using Boc.
Coupling: The protected L-alanine derivatives are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: L-Alanyl-L-alanyl-N-butyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-N-butyl-L-alaninamide has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide interactions and conformations.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-N-butyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
Comparaison Avec Des Composés Similaires
- N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide
- N-Acetylglycyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alaninamide
Comparison: L-Alanyl-L-alanyl-N-butyl-L-alaninamide is unique due to the presence of the butyl group, which can influence its chemical properties and interactions. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles .
Propriétés
Numéro CAS |
50722-49-1 |
|---|---|
Formule moléculaire |
C13H26N4O3 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C13H26N4O3/c1-5-6-7-15-12(19)9(3)17-13(20)10(4)16-11(18)8(2)14/h8-10H,5-7,14H2,1-4H3,(H,15,19)(H,16,18)(H,17,20)/t8-,9-,10-/m0/s1 |
Clé InChI |
ZRWPSAWKLUSHKD-GUBZILKMSA-N |
SMILES isomérique |
CCCCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES canonique |
CCCCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)

